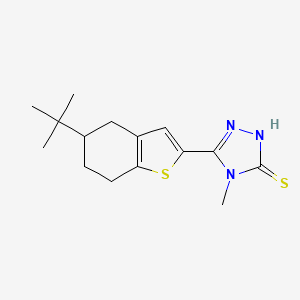
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that has been extensively studied in scientific research. It is a carbamate derivative that has shown promise in various applications, including as a potential therapeutic agent.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
Compounds with a similar structure to “Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate” have been found to exhibit anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Pharmaceutical Applications
Piperidine derivatives, which are structurally related to “Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Leukemia Treatment
Imatinib, a polytopic molecule structurally characterized only in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Antimicrobial Activity
Derivatives of 1, 3-diazole, which is structurally related to “Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate”, show different biological activities such as antibacterial and antimycobacterial activities .
Anti-Inflammatory Activity
1, 3-diazole derivatives also exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Activity
Compounds containing 1, 3-diazole are known to exhibit antitumor activities . This suggests that “Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate” and its related compounds could potentially be used in cancer treatment .
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf and enzymes involved in the PI3K/Akt/mTOR signaling pathway , which play critical roles in controlling tumor growth, proliferation, and apoptosis.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of amine and amide groups in its structure . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt/mtor signaling pathway , which is crucial for cell survival and growth. Disruption of this pathway could lead to downstream effects such as inhibited tumor growth and induced apoptosis.
Result of Action
Compounds with similar structures have shown significant antiproliferative activities against certain cell lines , suggesting potential anticancer effects.
Propriétés
IUPAC Name |
methyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-5-8-16(9-6-11)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOUSZZPKUSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
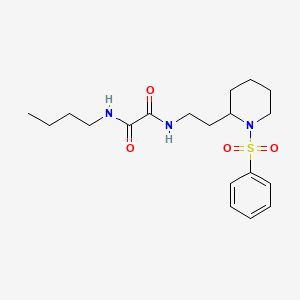
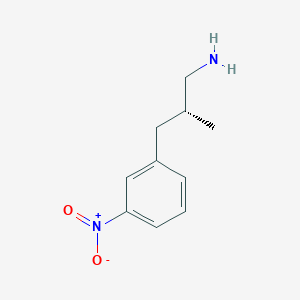
![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)
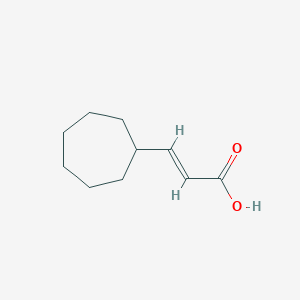
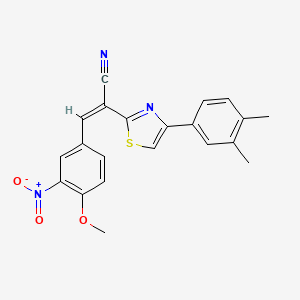
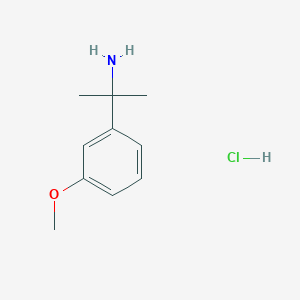
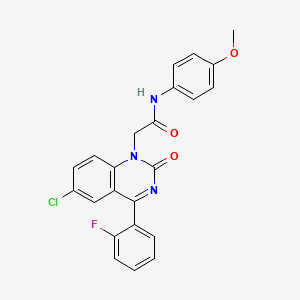
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)
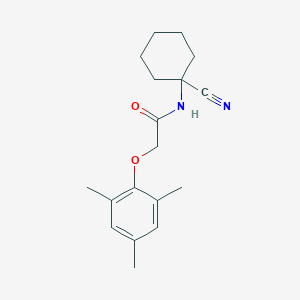
![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)
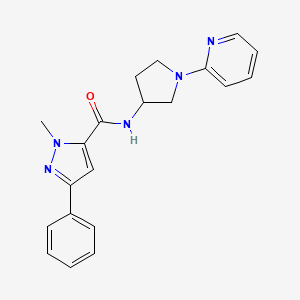
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)
